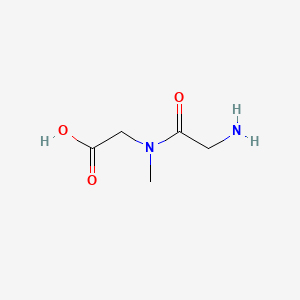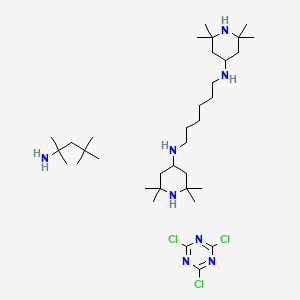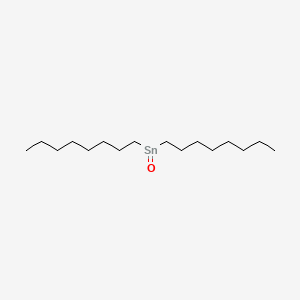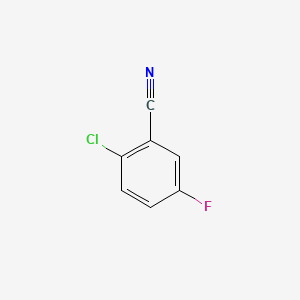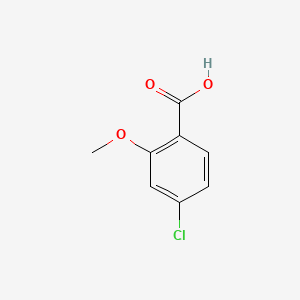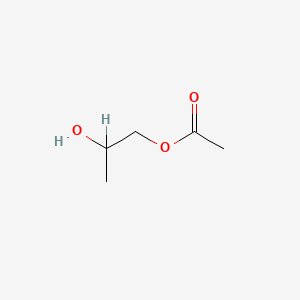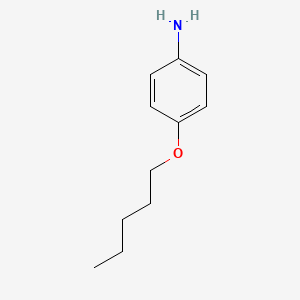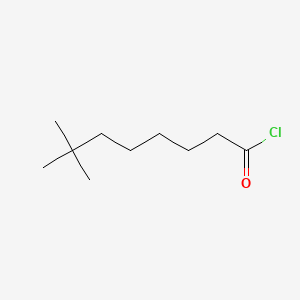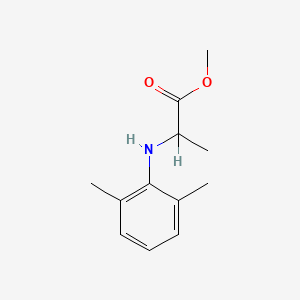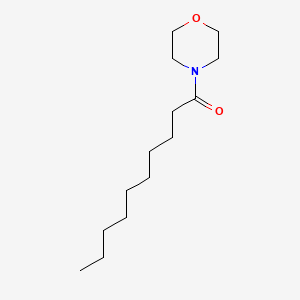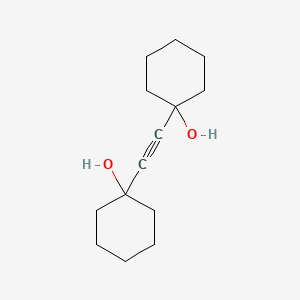
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological and Anti-Cancer Potential
Research on compounds structurally related to 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, such as 4′-Geranyloxyferulic acid (GOFA), indicates potential anti-inflammatory and anti-tumor properties. GOFA, an oxyprenylated ferulic acid derivative, has been studied for its effectiveness as a dietary colon cancer chemopreventive agent in vivo. The protective effect on colon cancer growth and development has been recorded when administered to animals with induced colon adenoma and adenocarcinoma, showcasing its valuable potential as a therapeutic agent (Epifano et al., 2015).
Antioxidant and Therapeutic Applications
Syringic acid (SA), another phenolic compound, exhibits a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and possesses antioxidant, antimicrobial, anti-inflammatory, neuro, and hepatoprotective activities. SA's strong antioxidant activity may confer beneficial effects for human health, demonstrating the significant potential of phenolic compounds in modulating enzyme activity and protein dynamics for therapeutic purposes (Srinivasulu et al., 2018).
Environmental and Wastewater Treatment Applications
In the context of environmental science, research on the sorption of phenoxy herbicides to soil and organic matter reveals insights into the remediation and degradation of pollutants. These studies suggest that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, which could be related to the removal mechanisms for compounds similar to this compound in environmental settings (Werner et al., 2012).
Analytical and Industrial Importance
The analysis of antioxidant activity in various compounds, including potentially this compound, is crucial in fields ranging from food engineering to medicine. Critical reviews of tests used to determine antioxidant activity emphasize the importance of understanding the detection mechanisms, applicability, advantages, and disadvantages of these methods. This knowledge is essential for assessing the kinetics or equilibrium states in antioxidant analysis or the determination of the antioxidant capacity of complex samples, which can include phenolic compounds and their derivatives (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYMGMWMJJLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305626 | |
| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55007-22-2 | |
| Record name | 55007-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

